molecular formula C7H9NO2 B1211371 Gabaculine CAS No. 59556-18-2

Gabaculine

Cat. No.: B1211371
CAS No.: 59556-18-2
M. Wt: 139.15 g/mol
InChI Key: KFNRJXCQEJIBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gabaculine is a naturally occurring neurotoxin first isolated from the bacteria Streptomyces toyacaensis . It is known as 3-amino-2,3-dihydrobenzoic acid hydrochloride and 5-amino cyclohexa-1,3 dienyl carboxylic acid . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .


Synthesis Analysis

This compound is a potent and irreversible GABA transaminase inhibitor . It includes a comparable structure to GABA and a dihydrobenzene ring . This comparable GABA structure is used in order to be able to take the place of GABA during the first steps of transamination, including transaldimination and 1,3-prototrophic shift to the pyridoxamine imine .


Molecular Structure Analysis

This compound has a molecular formula of C7H9NO2 . Its average mass is 139.152 Da and its monoisotopic mass is 139.063324 Da .


Chemical Reactions Analysis

This compound’s comparable structure to GABA is used in order to be able to take the place of GABA during the first steps of transamination, including transaldimination and 1,3-prototrophic shift to the pyridoxamine imine . Following this, a proton from the dihydrobenzene ring is abstracted by an enzymatic base, thus causing the ring to become aromatic . The aromatic stabilization energy of the aromatic ring is what causes this reaction to be irreversible, thus causing the complex not to react further .


Physical and Chemical Properties Analysis

This compound has a chemical formula of C7H9NO2 . Its molar mass is 139.154 g·mol −1 .

Scientific Research Applications

1. Neuroscience Research

Gabaculine, a potent inhibitor of gamma-aminobutyrate (GABA) transaminase, has been extensively studied in neuroscience. It is known for its effects on brain GABA content and convulsions in mice. This compound increases brain GABA content, potentially preventing certain types of convulsions induced by agents like picrotoxin and thiosemicarbazide. However, it does not prevent convulsions induced by electroschock. This makes this compound a valuable tool for investigating GABA function in the brain (Matsui & Deguchi, 1977).

2. Plant Physiology

This compound also plays a role in plant research. It inhibits in vivo chlorophyll biosynthesis in lima bean (Phaseolus lunatus L.), leading to the emergence of yellow trifoliolate leaves. This indicates that this compound can affect photosynthesis, suggesting potential applications in studying plant metabolism and growth. Interestingly, this compound-treated plants displayed changes in chlorophyll fluorescence induction kinetics and CO2 exchange measurements, indicating its effects on photosynthetic processes. Additionally, in lima bean, this compound treatment resulted in the formation of largely ineffective root nodules in nitrogen fixation, hinting at its impact on plant nitrogen metabolism (May et al., 1987).

3. Enzyme Research

This compound is significant in enzyme research due to its inhibitory effects on various enzymes. It's an irreversible inhibitor of bacterial pyridoxal phosphate-linked gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase. The mechanism involves conversion to a cyclohexatrienyl system with one exo double bond, leading to covalent and irreversible modification of the cofactor. This effect on enzymes makes this compound an important molecule for studying enzyme functions and inhibition mechanisms (Rando, 1977).

Mechanism of Action

Gabaculine acts as a potent and irreversible GABA transaminase inhibitor . It also acts as a GABA reuptake inhibitor . It targets Ornithine aminotransferase in humans and Glutamate-1-semialdehyde 2,1-aminomutase in Synechococcus sp .

Properties

CAS No.

59556-18-2

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-azaniumylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)

InChI Key

KFNRJXCQEJIBER-UHFFFAOYSA-N

SMILES

C1C(C=CC=C1C(=O)O)N

Canonical SMILES

C1C(C=CC=C1C(=O)[O-])[NH3+]

59556-18-2

Synonyms

3-amino-2,3-dihydrobenzoic acid
gabaculin
gabaculine
gabaculine hydrochloride
gabaculine hydrochloride, (+-)-isomer
gabaculine, (+-)-isomer
gabaculine, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabaculine
Reactant of Route 2
Gabaculine
Reactant of Route 3
Gabaculine
Reactant of Route 4
Gabaculine
Reactant of Route 5
Gabaculine
Reactant of Route 6
Gabaculine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.